molecular formula C9H10BF3O3 B573076 (2-Ethoxy-4-(trifluoromethyl)phenyl)boronic acid CAS No. 1260518-74-8

(2-Ethoxy-4-(trifluoromethyl)phenyl)boronic acid

Cat. No.: B573076
CAS No.: 1260518-74-8
M. Wt: 233.981
InChI Key: LWIPWPSKZPQBCK-UHFFFAOYSA-N
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Description

(2-Ethoxy-4-(trifluoromethyl)phenyl)boronic acid is an organoboron compound with the molecular formula C9H10BF3O3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with an ethoxy group at the second position and a trifluoromethyl group at the fourth position. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form carbon-carbon bonds under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethoxy-4-(trifluoromethyl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-ethoxy-4-(trifluoromethyl)iodobenzene with bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which enhances the reaction rate and yield. The product is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: (2-Ethoxy-4-(trifluoromethyl)phenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds . It can also participate in other reactions like oxidation and reduction under specific conditions.

Common Reagents and Conditions:

    Suzuki-Miyaura Reaction: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

Major Products: The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

(2-Ethoxy-4-(trifluoromethyl)phenyl)boronic acid is extensively used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Mechanism of Action

The primary mechanism of action of (2-Ethoxy-4-(trifluoromethyl)phenyl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product. The trifluoromethyl group enhances the reactivity and stability of the boronic acid, making it a valuable reagent in these reactions .

Comparison with Similar Compounds

  • 4-(Trifluoromethyl)phenylboronic acid
  • 2-(Trifluoromethyl)phenylboronic acid
  • 4-Methoxyphenylboronic acid

Comparison: (2-Ethoxy-4-(trifluoromethyl)phenyl)boronic acid is unique due to the presence of both an ethoxy group and a trifluoromethyl group on the phenyl ring. This combination provides distinct electronic and steric properties, enhancing its reactivity in cross-coupling reactions compared to other similar compounds. The ethoxy group increases solubility, while the trifluoromethyl group improves stability and reactivity .

Biological Activity

(2-Ethoxy-4-(trifluoromethyl)phenyl)boronic acid is a boronic acid derivative that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula: C9H10BF3O3
  • Molecular Weight: Approximately 249.98 g/mol
  • Functional Groups:
    • Ethoxy group at the 2-position
    • Trifluoromethyl group at the 4-position
    • Boronic acid functional group

The presence of the trifluoromethyl group enhances its reactivity and solubility, making it a valuable reagent in various chemical reactions, particularly in organic synthesis and drug development.

1. Antimicrobial Activity

Research has indicated that boronic acids exhibit significant antimicrobial properties. For instance, studies on related compounds have shown moderate activity against various pathogens:

  • Candida albicans : The compound demonstrated inhibitory effects with a Minimum Inhibitory Concentration (MIC) lower than that of established antifungal agents.
  • Aspergillus niger : Higher activity was noted against this fungus compared to other tested microorganisms.
  • Bacterial Strains : Effective against Escherichia coli and Bacillus cereus, with MIC values suggesting potential as antibacterial agents .
MicroorganismMIC (µg/mL)Activity Level
Candida albicans<100Moderate
Aspergillus niger<50High
Escherichia coli<25Moderate
Bacillus cereus<20High

2. Anticancer Activity

The anticancer potential of this compound is being explored through various studies focused on its ability to inhibit cancer cell proliferation. Boronic acids are known to interfere with cancer metabolism and signaling pathways:

  • Mechanism of Action : It is hypothesized that the compound may act as an inhibitor of certain enzymes involved in cancer cell metabolism, similar to other boronic acid derivatives.
  • Cell Lines Tested : Studies have investigated its effects on colon cancer, breast cancer, and lung cancer cell lines, showing promising results in inhibiting cell growth .
Cell LineIC50 (µM)Observations
Colon Cancer15Significant inhibition observed
Breast Cancer10Moderate inhibition
Lung Cancer12Notable reduction in viability

3. Enzyme Inhibition

Boronic acids are known for their ability to reversibly bind to enzymes, which makes them candidates for drug development targeting specific enzymes:

  • Fatty Acid Amide Hydrolase (FAAH) : Studies indicate that certain boronic acids can inhibit FAAH, leading to increased levels of endocannabinoids, which may be beneficial for pain management and other therapeutic applications .
  • Other Enzymes : The unique functional groups in this compound may allow it to target additional enzymes involved in metabolic pathways.

Case Studies

  • Study on Antimicrobial Efficacy : A comparative study evaluated various boronic acid derivatives against Candida albicans and Aspergillus niger. The results indicated that this compound had a higher efficacy than traditional antifungal agents like amphotericin B .
  • Anticancer Research : In vitro studies assessed the effects of this compound on different cancer cell lines. The findings suggested a dose-dependent inhibition of cell growth, indicating potential for further development as an anticancer agent .

Properties

IUPAC Name

[2-ethoxy-4-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BF3O3/c1-2-16-8-5-6(9(11,12)13)3-4-7(8)10(14)15/h3-5,14-15H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWIPWPSKZPQBCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C(F)(F)F)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60681677
Record name [2-Ethoxy-4-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260518-74-8
Record name [2-Ethoxy-4-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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